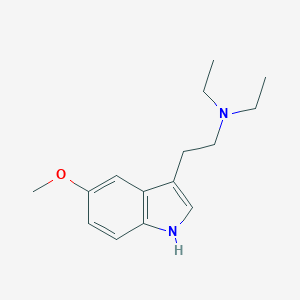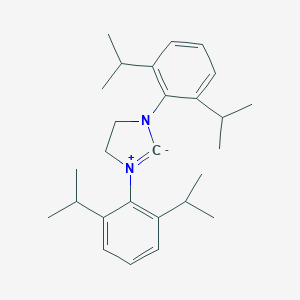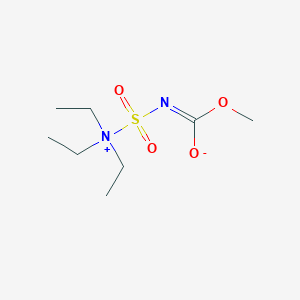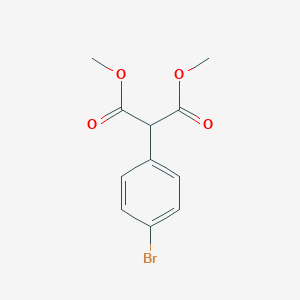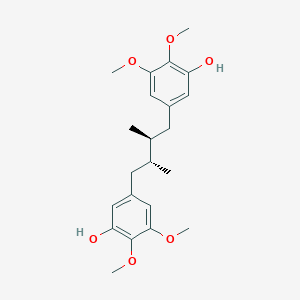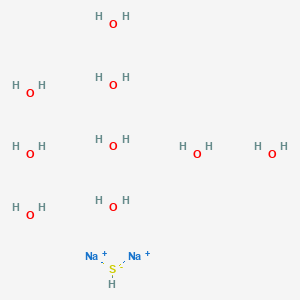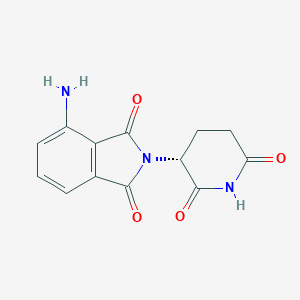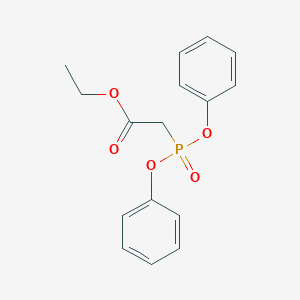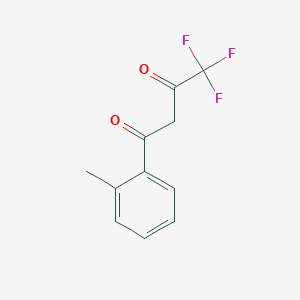
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a chemical compound with the CAS Number 163266-02-2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione involves several steps. In one experiment, it was synthesized in water and ethyl acetate at 40 - 80℃ for 2.5 hours . The crude product was then recrystallized from a 95% ethanol solution .Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is C11H9F3O2 . Its molecular weight is 230.19 . The InChI key is NSWJGKUEKYWEEF-UHFFFAOYSA-N .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It was also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a colorless to light-yellow liquid . It has a molar refractivity of 51.61 and a topological polar surface area (TPSA) of 34.14 Ų . Its log P (iLOGP) is 1.78, indicating its lipophilicity .Applications De Recherche Scientifique
Chemical Synthesis
“4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione” is used in chemical synthesis . Its unique structure and properties make it a valuable reagent in the creation of various chemical compounds .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials due to its unique properties .
Chromatography
The compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Uranium Ion Capture
A study has shown that a similar compound, “4,4,4-Trifluoro-1-(2-Thienyl)-1,3-butanedione”, has been successfully encapsulated into a silica gel matrix to remove and capture uranium (VI) ion species . It’s possible that “4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione” could have similar applications.
Catalysts
This compound could potentially be used as a catalyst in various chemical reactions .
Research Use
“4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione” is offered for experimental and research use . This suggests that it could be used in a variety of research applications, depending on the specific needs of the experiment.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to participate in various chemical reactions, such as Schiff base condensation reactions , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Given its use in the synthesis of pharmaceutical compounds, it is likely that it plays a role in modulating various biochemical pathways depending on the specific compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the body . .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJGKUEKYWEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578163 | |
| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | |
CAS RN |
163266-02-2 | |
| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




